1-[3-(Chloromethyl)benzoyl]piperidine
Overview
Description
1-[3-(Chloromethyl)benzoyl]piperidine is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.73 g/mol . This compound is characterized by the presence of a piperidine ring attached to a benzoyl group, which is further substituted with a chloromethyl group at the meta position. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(Chloromethyl)benzoyl]piperidine typically involves the reaction of piperidine with 3-(chloromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(Chloromethyl)benzoyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction Reactions: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-[3-(azidomethyl)benzoyl]piperidine, while oxidation with hydrogen peroxide would produce this compound N-oxide .
Scientific Research Applications
1-[3-(Chloromethyl)benzoyl]piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Chloromethyl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The benzoyl group enhances the compound’s binding affinity and specificity for its targets, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
1-[3-(Chloromethyl)benzoyl]piperidine can be compared with other similar compounds, such as:
1-[4-(Chloromethyl)benzoyl]piperidine: This compound has the chloromethyl group at the para position instead of the meta position, which can affect its reactivity and binding properties.
1-[3-(Bromomethyl)benzoyl]piperidine: The bromomethyl group is more reactive than the chloromethyl group, leading to different reaction outcomes and applications.
1-[3-(Methoxymethyl)benzoyl]piperidine: The methoxymethyl group is less reactive than the chloromethyl group, making this compound less suitable for certain types of chemical reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various research applications .
Properties
IUPAC Name |
[3-(chloromethyl)phenyl]-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLNHFVIUOMFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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